2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide N-tert-butyl-α-Phenylnitrone (PBN) is a cell permeable spin trap commonly used in free radical research. It protects against oxidative damage caused by various inflammatory events, demonstrating neuroprotective, anti-anging, and antidiabetic effects. At millimolar concentrations, PBN has been shown to inhibit LPS-induced NF-κB DNA binding activity and inhibits COX-2 catalytic activity.
Brand Name: Vulcanchem
CAS No.: 3376-24-7
VCID: VC0159194
InChI: InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+
SMILES: CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide

CAS No.: 3376-24-7

Reference Standards

VCID: VC0159194

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide - 3376-24-7

CAS No. 3376-24-7
Product Name 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name N-tert-butyl-1-phenylmethanimine oxide
Standard InChI InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+
Standard InChIKey IYSYLWYGCWTJSG-XFXZXTDPSA-N
Isomeric SMILES CC(C)(C)/[N+](=C\C1=CC=CC=C1)/[O-]
SMILES CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
Canonical SMILES CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
Description N-tert-butyl-α-Phenylnitrone (PBN) is a cell permeable spin trap commonly used in free radical research. It protects against oxidative damage caused by various inflammatory events, demonstrating neuroprotective, anti-anging, and antidiabetic effects. At millimolar concentrations, PBN has been shown to inhibit LPS-induced NF-κB DNA binding activity and inhibits COX-2 catalytic activity.
Synonyms alpha phenyl-tert-butyl nitrone
alpha-PBN
alpha-phenyl-N-tert-butyl nitrone
alpha-phenyl-t-butyl nitrone
alpha-phenyl-tert-butylnitrone
N-benzylidene-2-methylpropylamine n-oxide
N-t-butyl-alpha-phenylnitrone
N-tert-butyl-alpha-phenylnitrone
N-tert-butylphenylnitrone
phenyl butyl nitrone
phenyl-butyl-nitrone
phenyl-N-tert-butylnitrone
phenyl-N-tert-butylnitrone, (Z)-isomer
phenyl-tert-butylnitrone
Reference 1.Haseloff, R.F.,Mertsch, K.,Rohde, E., et al. Cytotoxicity of spin trapping compounds. FEBS Letters 418, 73-75 (1997).
PubChem Compound 10313352
Last Modified Nov 11 2021
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